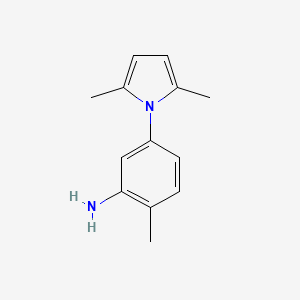
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has methyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring . The aniline group is attached to the 5th carbon of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrole ring and the aniline group . The pyrrole ring is a five-membered aromatic ring with alternating single and double bonds, which gives it its aromatic properties . The aniline group consists of a benzene ring attached to an amine group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
- Research has shown the synthesis of novel pyrrole derivatives, like 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline, for their potential in antimicrobial activities. A study synthesized a series of novel pyrrole derivatives and evaluated their in vitro antimicrobial activities, finding that these compounds possess good antibacterial and antifungal activity. The presence of a heterocyclic ring in these compounds contributes to their antimicrobial properties (Hublikar et al., 2019).
Progesterone Receptor Modulators
- Another study explored the use of pyrrole derivatives in the development of new progesterone receptor modulators for applications in female healthcare, such as contraception and treatment of certain breast cancers. The research highlighted the importance of the structure of the pyrrole derivatives in determining their functional response as agonists or antagonists (Fensome et al., 2008).
Spin Trapping of Oxygen-Centered Radicals
- A compound related to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide, was synthesized and found to be efficient in spin trapping of hydroxyl and superoxide radicals. This property makes it useful in the study of oxidative stress and free radical biology (Frejaville et al., 1995).
DNA-Interactive Agents for Cancer Therapy
- Pyrrolobenzodiazepine derivatives, structurally related to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline, have been developed as DNA-interactive agents. These compounds exhibit potential for use in cancer therapy due to their ability to interstrand DNA cross-link and exhibit potent cytotoxicity against various cancer cell lines (Gregson et al., 2001).
Prodrugs of γ‐Aminobutyric Acid Analogues
- Pyrrolines, including 5,5-dimethyl-Δ′-pyrroline, have been identified as substances that can metabolize to pharmacologically active analogues of γ‐aminobutyric acid (GABA), suggesting their potential as brain-penetrating precursors for therapeutic applications (Callery et al., 1982).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, some pyrrole derivatives have shown promise in medical applications, such as antibacterial agents . Therefore, this compound could potentially be explored for similar applications. Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Eigenschaften
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMCDTHUOFTHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

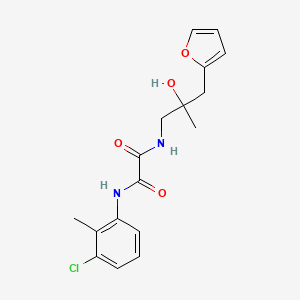
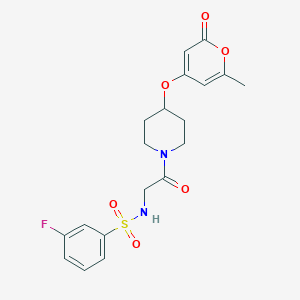
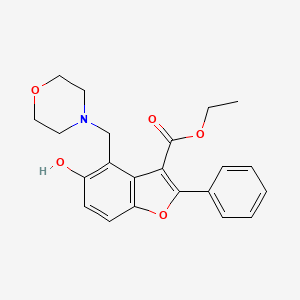
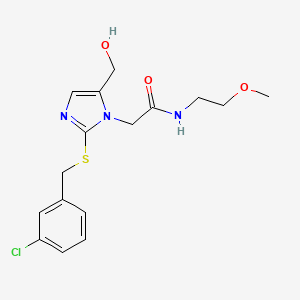
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
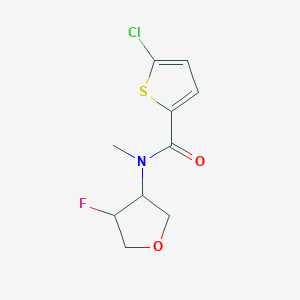
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)
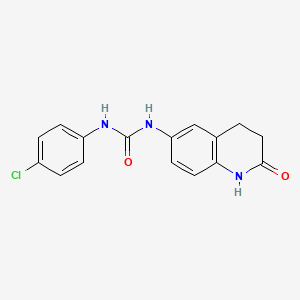
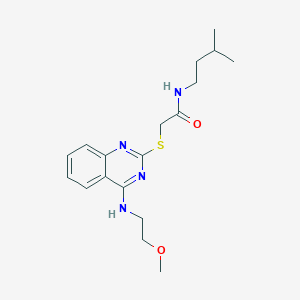
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)